Boc-D-Tyr-OMe (CAS: 76757-90-9) is a non-natural, orthogonally protected amino acid building block featuring an acid-labile N-tert-butoxycarbonyl (Boc) group, a base-labile C-terminal methyl ester (OMe), and an unprotected phenolic hydroxyl group . This specific protection scheme isolates the phenolic side chain, enabling selective O-functionalization, cross-coupling, and halogenation without interference from the N- or C-termini [1]. Furthermore, as a D-amino acid derivative, it serves as a precursor for synthesizing peptidomimetics and therapeutic peptides that require resistance to endogenous proteolytic degradation [2].
Substituting Boc-D-Tyr-OMe with its unprotected C-terminal analog, Boc-D-Tyr-OH, during basic O-alkylation or Mitsunobu reactions results in competitive esterification at the free carboxylate, which can depress target yields to approximately 30% and necessitate complex chromatographic separations [1]. Alternatively, substituting with the natural enantiomer, Boc-L-Tyr-OMe, alters the pharmacokinetic viability of downstream therapeutic peptides; L-tyrosine residues are rapidly recognized and cleaved by endogenous proteases such as chymotrypsin, reducing in vivo half-lives from hours to minutes [2]. Therefore, procurement of the D-isomer with the OMe protection is required for both synthetic yield and final product stability.
In the synthesis of O-modified tyrosine derivatives, the presence of the C-terminal methyl ester in Boc-D-Tyr-OMe prevents unwanted side reactions at the carboxylate. Under basic alkylation conditions, Boc-D-Tyr-OMe selectively yields the O-alkylated product at >85% efficiency [1]. In contrast, using the unprotected carboxylate analog Boc-D-Tyr-OH under identical conditions leads to competing esterification and C-alkylation, dropping the desired O-alkylated yield to approximately 30% [2].
| Evidence Dimension | Target O-alkylation yield |
| Target Compound Data | Boc-D-Tyr-OMe (>85% yield) |
| Comparator Or Baseline | Boc-D-Tyr-OH (~30% yield) |
| Quantified Difference | >55% absolute yield improvement |
| Conditions | Basic alkylation (K2CO3, alkyl halide in polar aprotic solvent) |
Procuring the OMe-protected variant eliminates the need for an intermediate carboxylate protection step, improving throughput and yield in the synthesis of unnatural amino acids.
The incorporation of the D-enantiomer via Boc-D-Tyr-OMe into peptide backbones provides resistance to enzymatic degradation. Studies on therapeutic peptides demonstrate that sequences containing D-tyrosine remain intact in serum for >6 to 24 hours[1]. Conversely, identical sequences synthesized using the natural L-enantiomer (Boc-L-Tyr-OMe) are rapidly degraded by proteases such as chymotrypsin, exhibiting serum half-lives of less than 60 minutes [2].
| Evidence Dimension | Serum half-life of downstream peptide |
| Target Compound Data | Peptides derived from Boc-D-Tyr-OMe (>6 to 24 hours) |
| Comparator Or Baseline | Peptides derived from Boc-L-Tyr-OMe (<1 hour) |
| Quantified Difference | >10-fold extension in proteolytic half-life |
| Conditions | In vitro serum stability assays and in vivo biodistribution |
Buyers developing peptide therapeutics must specify the D-enantiomer to ensure the final drug candidate possesses a viable pharmacokinetic profile and resists rapid systemic clearance.
Boc-D-Tyr-OMe is utilized when downstream synthesis requires acidic deprotection. The N-Boc group is quantitatively removed using trifluoroacetic acid (TFA), leaving the base-labile methyl ester and base-sensitive peptide sequences intact [1]. If Fmoc-D-Tyr-OMe were procured instead, deprotection would require 20% piperidine, which can induce unwanted side reactions such as aspartimide formation or premature ester cleavage in base-sensitive peptidomimetics [2].
| Evidence Dimension | Deprotection conditions |
| Target Compound Data | Boc-D-Tyr-OMe (Acidic cleavage via TFA) |
| Comparator Or Baseline | Fmoc-D-Tyr-OMe (Basic cleavage via 20% piperidine) |
| Quantified Difference | Complete avoidance of basic reagents during N-terminal deprotection |
| Conditions | Standard solid- or liquid-phase peptide synthesis (SPPS/LPPS) |
For workflows involving base-sensitive unnatural amino acids or specific orthogonal protection schemes, the Boc-protected building block is required to prevent target molecule degradation.
Boc-D-Tyr-OMe is the required starting material when constructing macrocycles via the phenolic oxygen, as the methyl ester prevents C-terminal polymerization during the cross-coupling phase [1].
Procured specifically for pharmaceutical research where L-tyrosine cleavage by chymotrypsin limits drug efficacy, ensuring the resulting peptide maintains prolonged systemic circulation[2].
Selected over Fmoc-protected alternatives when the synthetic route demands acidic N-terminal deprotection to preserve base-labile functional groups elsewhere in the target molecule[3].